

Application Notes and Protocols for the Analytical Identification of Apioside Metabolites

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Apioside metabolites, a class of glycosides characterized by the presence of the branched-chain sugar apiose, are found in a variety of plants and possess a range of biological activities. The accurate identification and quantification of these metabolites are crucial for understanding their pharmacokinetic profiles, pharmacological effects, and for the quality control of herbal medicines and related products. This document provides detailed application notes and protocols for the analytical techniques used in the identification and quantification of apioside metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Quantitative LC-MS/MS Parameters for Selected Apioside Metabolites



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	LLOQ (ng/mL)	Recovery (%)	Referenc e
Apiin (Apigenin- 7-O- apiosyl- glucoside)	563.1 [M- H] ⁻	267.0	35	0.5	76.2 - 89.5	[1]
Axillaroside	593.2 [M- H] ⁻	285.1	-	-	-	
Fortunellin	579.1 [M- H] ⁻	285.0	-	-	-	
Rhoifolin	577.1 [M- H] ⁻	269.0	-	-	-	_
Isorhoifolin	577.1 [M- H] ⁻	269.0	-	-	-	_

LLOQ: Lower Limit of Quantitation. Data presented is a compilation from various sources and may require optimization for specific applications.

Table 2: HPLC-UV Method Parameters for Apioside

Quantification

Compound	Column	Mobile Phase	Flow Rate (mL/min)	Wavelength (nm)	Retention Time (min)
Apiin	C18 (4.6 x 250 mm, 5 μm)	Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient)	1.0	330	15.2

Experimental Protocols



Protocol 1: Sample Preparation for LC-MS/MS Analysis of Apioside Metabolites from Plant Material

Objective: To extract **apioside** metabolites from plant tissue for subsequent LC-MS/MS analysis.

Materials:

- · Fresh or dried plant material
- · Liquid nitrogen
- 80% Methanol
- · Vortex mixer
- Centrifuge
- 0.22 μm syringe filters
- LC-MS vials

Procedure:

- Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.
- Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
- Add 1 mL of 80% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample for 30 minutes in a water bath.
- Centrifuge the sample at 13,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an LC-MS vial.
- Store the vial at -20°C until analysis.



Protocol 2: LC-MS/MS Method for the Quantification of Apiin

Objective: To quantify the concentration of apiin in a prepared sample using a triple quadrupole mass spectrometer.

Instrumentation:

 UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - o 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

MS/MS Conditions (Negative Ion Mode):



• Ion Source: Electrospray Ionization (ESI)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

· Collision Gas: Argon

MRM Transition for Apiin: 563.1 > 267.0 (quantifier), 563.1 > 411.1 (qualifier)

Protocol 3: NMR Spectroscopy for Structural Elucidation of Apioside Metabolites

Objective: To determine the chemical structure of an isolated apioside metabolite.

Instrumentation:

NMR Spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

- Dissolve 1-5 mg of the purified apioside metabolite in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Transfer the solution to an NMR tube.

NMR Experiments:

- 1D NMR:
 - ¹H NMR: To determine the number and types of protons.
 - 13C NMR: To determine the number and types of carbons.



• 2D NMR:

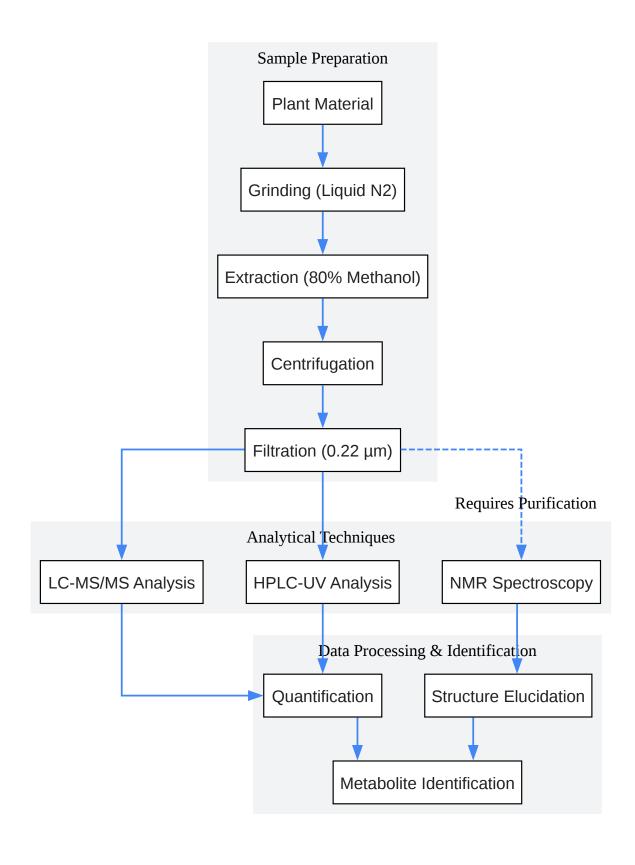
- COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments, including the apiose and glucosyl moieties to the aglycone.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis:

- Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Assign all proton and carbon signals by integrating information from all NMR spectra.
- Elucidate the complete structure, including the aglycone, the sugar moieties, and their linkage positions.

Visualizations





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Caption: Experimental workflow for **apioside** metabolite identification.





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References

- 1. researchgate.net [researchgate.net]
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